molecular formula C8H8FN3 B112095 5-Fluoro-1-methyl-1H-indazol-3-amine CAS No. 171809-12-4

5-Fluoro-1-methyl-1H-indazol-3-amine

Cat. No. B112095
M. Wt: 165.17 g/mol
InChI Key: XCPNGUIESXJDEW-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8FN3 . It is a derivative of indazole, a nitrogen-containing heterocycle that is an important building block for many bioactive natural products and commercially available drugs .


Synthesis Analysis

Indazole derivatives, including 5-Fluoro-1-methyl-1H-indazol-3-amine, can be synthesized using various methods. A series of indazole derivatives were designed and synthesized by a molecular hybridization strategy . This strategy involves the combination of different functional groups to create a new compound with desired properties .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-methyl-1H-indazol-3-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 165.168 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-1-methyl-1H-indazol-3-amine are not detailed in the retrieved sources, indazole derivatives are known to participate in a wide range of reactions due to their diverse functional groups .


Physical And Chemical Properties Analysis

5-Fluoro-1-methyl-1H-indazol-3-amine has a molecular weight of 165.168 Da . It has a topological polar surface area of 54.7 Ų and a complexity of 153 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Antitumor Activity

5-Fluoro-1-methyl-1H-indazol-3-amine derivatives have demonstrated potential in antitumor activity. For instance, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide inhibits the proliferation of some cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment (Hao et al., 2017).

Spectroscopic Studies

The spectroscopic properties of Indazole and its amino derivatives, including those similar to 5-Fluoro-1-methyl-1H-indazol-3-amine, have been extensively studied. These studies provide insights into the electrostatic effects and hydrogen bonding capabilities of these compounds, which are crucial for their chemical and biological applications (Saha & Dogra, 1997).

Synthesis Techniques

Efficient synthesis methods for derivatives of 5-Fluoro-1-methyl-1H-indazol-3-amine have been developed, such as the Pd-catalyzed Suzuki–Miyaura cross-coupling reaction. This method is significant for the production of various 3-aryl-1H-indazol-5-amine derivatives, which are important in pharmaceutical research (Wang et al., 2015).

Antimicrobial Activity

5-Fluoro-1-methyl-1H-indazol-3-amine and its derivatives have shown antimicrobial activity. This includes the ability to act against gram-positive bacteria such as Staphylococcus aureus, which highlights its potential in developing new antimicrobial agents (Banpurkar et al., 2018).

DNA Interaction Studies

Compounds like 5-Fluoro-1-methyl-1H-indazol-3-amine have been used to study DNA interactions, particularly the B- to Z-DNA transition. This research provides critical insights into the molecular interactions and stability of DNA structures, which are vital for understanding genetic processes and drug design (Spingler & Da Pieve, 2005).

Future Directions

Indazole derivatives, including 5-Fluoro-1-methyl-1H-indazol-3-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing novel indazole derivatives with high efficiency and low toxicity for various therapeutic applications .

properties

IUPAC Name

5-fluoro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPNGUIESXJDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570382
Record name 5-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-methyl-1H-indazol-3-amine

CAS RN

171809-12-4
Record name 5-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171809-12-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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